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Introduction

The emergence and spread of resistance to artemisinin-based combination therapies (ACTSs),
the cornerstone of modern malaria treatment, poses a significant threat to global public health.
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, is critical to these
therapies. Understanding the molecular mechanisms underpinning DHA resistance is
paramount for the development of novel antimalarial strategies and for monitoring the efficacy
of current treatments. The CRISPR-Cas9 gene-editing tool has revolutionized the study of drug
resistance in Plasmodium falciparum, the deadliest malaria parasite, by enabling precise and
efficient manipulation of its genome.

These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 to investigate DHA resistance in P. falciparum. This includes strategies for
validating candidate resistance genes, introducing specific mutations, and assessing their
impact on parasite phenotype.

Key Mechanisms of Dihydroartemisinin Resistance

Artemisinin resistance is clinically defined by delayed parasite clearance following treatment.[1]
At the molecular level, this is primarily associated with mutations in the propeller domain of the
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P. falciparum Kelch13 (PfK13) gene.[1][2][3] These mutations are thought to reduce the
parasite's susceptibility to the cytotoxic effects of activated artemisinin.

Other factors have also been implicated in modulating artemisinin susceptibility, including
polymorphisms in the P. falciparum multidrug resistance protein 1 (pfmdrl) gene and the
activity of the parasite's antioxidant defense network.[4] Increased pfmdrl copy number and
specific single nucleotide polymorphisms (SNPs) can influence the parasite's response to ACT
partner drugs and potentially to artemisinins themselves.[4][5][6][7][8][]

Investigating Dihydroartemisinin Resistance using
CRISPR-Cas9: A Workflow

The CRISPR-Cas9 system allows for the targeted introduction of genetic modifications, such as
point mutations, insertions, and deletions, into the P. falciparum genome. This enables
researchers to directly test the causal relationship between a specific genetic alteration and a
change in drug susceptibility.

A typical workflow for investigating DHA resistance using CRISPR-Cas9 involves the following
steps:

o Target Selection and gRNA Design: Identify the gene of interest (e.g., PfK13, pfmdrl) and
the specific mutation to be introduced or reverted. Design a single guide RNA (gRNA) that
directs the Cas9 nuclease to the target genomic locus.[10]

e Design and Synthesis of a Donor DNA Template: Create a donor DNA template containing
the desired mutation flanked by homology arms that match the genomic sequences
upstream and downstream of the target site. This template will be used by the parasite's
homology-directed repair (HDR) machinery to incorporate the mutation.[11]

o Co-transfection of P. falciparum: Introduce the Cas9-expressing plasmid, the gRNA-
expressing plasmid, and the donor DNA template into P. falciparum cultures.[12]

o Selection and Cloning of Edited Parasites: Select for transgenic parasites using a selectable
marker present on one of the plasmids. After selection, isolate clonal populations of edited
parasites through limiting dilution.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5007624/
https://media.malariaworld.org/Molecular_insights_into_artemisinin_resistance_in_Plasmodium_falciparum_An_updated_review_5a01dc92a5.pdf
https://www.researchgate.net/publication/371245227_Molecular_insights_into_artemisinin_resistance_in_Plasmodium_falciparum_An_updated_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC3455110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3455110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958522/
https://www.malariada.org/publication/crispr-cas9-modified-pfmdr1-protects-plasmodium-falciparum-asexual-blood-stages-and-gametocytes-against-a-class-of-piperazine-containing-compounds-but-potentiates-artemisinin-based-combination-therapy/
https://pubmed.ncbi.nlm.nih.gov/27073104/
https://www.researchgate.net/publication/301280861_CRISPR-Cas9-modified_pfmdr1_protects_Plasmodium_falciparum_asexual_blood_stages_and_gametocytes_against_a_class_of_piperazine-containing_compounds_but_potentiates_artemisinin-based_combination_therapy
https://discovery.dundee.ac.uk/en/publications/crispr-cas9-modified-pfmdr1-protects-plasmodium-falciparum-asexua/
https://www.benchchem.com/product/b10784071?utm_src=pdf-body
https://www.assaygenie.com/blog/typical-workflow-of-crispr-cas9-genome-editing-f680ce/
https://academic.oup.com/nar/article/53/2/gkaf005/7973899
https://pmc.ncbi.nlm.nih.gov/articles/PMC4199390/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Genotypic Validation: Confirm the successful introduction of the desired mutation and the
absence of off-target modifications through PCR and Sanger sequencing of the target locus.

e Phenotypic Characterization: Assess the susceptibility of the edited parasites to DHA using
in vitro assays, such as the Ring-stage Survival Assay (RSA) or standard IC50 determination
assays.
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CRISPR-Cas9 workflow for DHA resistance.
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Signaling Pathways and Mechanisms of Action

The precise mechanism by which PfK13 mutations confer artemisinin resistance is still under
investigation. However, a leading hypothesis suggests that mutant K13 protein leads to a
reduced cellular stress response upon exposure to activated artemisinin, ultimately promoting
parasite survival.
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DHA action and K13 resistance pathway.
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Experimental Protocols

Protocol 1: Generation of PfK13 Mutant Parasites using
CRISPR-Cas9

This protocol describes the introduction of a specific point mutation into the PfK13 gene.
1. gRNA and Donor Template Design:

» Design a 20-nucleotide gRNA specific to the PfK13 target site. The gRNA should be
immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG).

e Synthesize a donor DNA template (typically a plasmid or a linear dsDNA fragment)
containing the desired mutation. The donor template should have 500-800 bp homology
arms flanking the mutation site.

2. Parasite Culture and Transfection:
e Culture P. falciparum (e.g., 3D7 strain) in vitro using standard methods.
e Prepare highly synchronous ring-stage parasites.

» Co-transfect the parasites with a Cas9-expressing plasmid, a gRNA-expressing plasmid, and
the donor DNA template via electroporation of infected red blood cells.

3. Selection and Cloning:

o Apply drug pressure to select for parasites that have taken up the plasmids (e.g., using
WR99210 for the hDHFR selectable marker).

o Once parasites reappear, remove the drug pressure and allow the culture to recover.
o Clone the parasite population by limiting dilution in a 96-well plate to obtain isogenic lines.
4. Genotypic Confirmation:

o Extract genomic DNA from the cloned parasite lines.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Perform PCR to amplify the targeted region of the PfK13 gene.

e Sequence the PCR product to confirm the presence of the desired mutation and the absence
of any other mutations.

Protocol 2: Ring-stage Survival Assay (RSA)

The RSA is the gold standard in vitro assay to determine artemisinin susceptibility.
1. Parasite Synchronization:

 Tightly synchronize parasite cultures to the 0-3 hour ring stage.

2. Drug Exposure:

o Expose the synchronized ring-stage parasites to 700 nM DHA for 6 hours. Include a DMSO-
treated control.

3. Drug Wash-out and Culture:

o After 6 hours, wash the parasites to remove the DHA and return them to culture for a further
66 hours.

4. Quantification of Survival:

e At 72 hours post-treatment, stain the parasites with a DNA-intercalating dye (e.g., SYBR
Green |) and quantify the parasitemia by flow cytometry or microscopy.

o Calculate the percentage of surviving parasites in the DHA-treated culture relative to the
DMSO-treated control.

Quantitative Data

The following tables summarize quantitative data from studies that have used CRISPR-Cas9 to
investigate the role of specific mutations in DHA resistance.
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_ _ RSA Survival Fold-change vs.
PfK13 Mutation Parental Strain ) Reference
(%) Wild-type
Wild-type 3D7 1.2 - [13]
G533S 3D7 12.5 10.4 [13]
Wild-type Dd2 15 - [13]
G533S Dd2 22.8 15.2 [13]
Wild-type GB4 0.9 - [13]
G533S GB4 14.3 15.9 [13]
Wild-type FO9N25 1.8 - [13]
G533S FO9N25 18.2 10.1 [13]
_ Parental Phenotype
Gene Mutation _ Result Reference
Strain Assessed
Confirmed
IC50 for ACT- )
pfmdrl M8411/M924I NF54 role in [516]1[7181[9]
451840 _
resistance
Conferred
elevated in
PfK13 R561H 3D7 RSA . [14][15]
vitro
resistance
Conferred
elevated in
PfK13 C580Y 3D7 RSA _ [14][15]
vitro
resistance
Conferred
elevated in
PfK13 M579I 3D7 RSA _ [14][15]
vitro
resistance
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Conclusion

CRISPR-Cas9 technology is a powerful tool for the functional validation of candidate genes
and mutations associated with DHA resistance in P. falciparum. The protocols and data
presented here provide a framework for researchers to design and execute experiments that
will further our understanding of the molecular basis of artemisinin resistance. This knowledge
is crucial for the development of new antimalarial drugs and for the effective deployment of
existing therapies to combat the global threat of malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Dihydroartemisinin Resistance using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10784071#using-crispr-cas9-to-
investigate-dihydroartemisinin-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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